Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate

Description

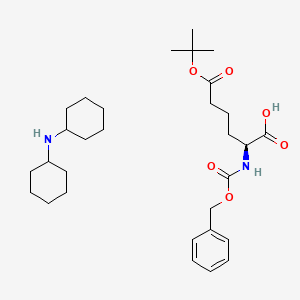

This compound is a dicyclohexylamine salt of a chiral hexanoate derivative featuring:

- (S)-configuration at the second carbon.

- A benzyloxycarbonyl (Z) group at position 2, serving as an amine-protecting group.

- A tert-butoxy-6-oxo moiety at position 6, which stabilizes the ester functionality.

Its molecular formula is C₃₁H₅₁N₃O₆ (MW: 585.76 g/mol), with a purity of ≥97% and CAS number 16948-04-2 . It is primarily used in life sciences research, particularly as an intermediate in peptide synthesis or kinase inhibitor development .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOMDXINFGAENM-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of L-Homoglutamic Acid

L-Homoglutamic acid undergoes sequential protection:

-

α-Amino Protection : Reacted with benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., sodium bicarbonate) to form Cbz-L-homoglutamic acid .

-

δ-Carboxylic Acid Protection : The δ-carboxylic acid is esterified with tert-butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Reaction Conditions :

Salt Formation with Dicyclohexylamine

The free acid Cbz-Aad(OtBu)-OH is converted to its DCHA salt via acid-base reaction:

-

Dissolution : The free acid is dissolved in a polar aprotic solvent (e.g., THF or ethyl acetate).

-

Neutralization : Dicyclohexylamine is added stoichiometrically (1:1 molar ratio) to deprotonate the carboxylic acid, forming the ionic salt.

-

Crystallization : The product precipitates upon cooling or solvent evaporation.

Example Protocol :

-

Dissolve 10 mmol of Cbz-Aad(OtBu)-OH in 50 mL THF.

-

Add 10 mmol DCHA dropwise with stirring.

-

Concentrate under reduced pressure and recrystallize from hexane/ethyl acetate.

Alternative Synthetic Routes

Direct Coupling and Salt Formation

A one-pot method combines amino protection, esterification, and salt formation:

-

React L-homoglutamic acid with Cbz-Cl and tert-butanol in THF.

-

Add DCHA directly to the reaction mixture post-esterification.

Advantages : Reduces purification steps.

Limitations : Lower yield (~60%) due to competing side reactions.

SCX Column Purification

For substrates sensitive to strong acids or bases, solid-phase extraction (SPE) with SCX (strong cation exchange) columns ensures high purity:

-

Load the crude Cbz-Aad(OtBu)-OH (as a salt) onto an SCX column pre-equilibrated with methanol.

-

Elute impurities with methanol, then release the free acid using methanolic ammonia.

Typical Yield : 80–90% after SCX purification.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Solvent Optimization

Crystallization Techniques

-

Anti-Solvent Addition : Hexane induces crystallization with minimal impurities.

-

Temperature Gradient : Slow cooling from 50°C to 4°C improves crystal size.

Challenges and Solutions

Epimerization Risk

The (S)-configuration at C2 is prone to racemization under acidic or high-temperature conditions.

Mitigation : Conduct reactions at 0–25°C and avoid prolonged exposure to strong acids.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of Boc groups , trialkyl phosphites for phosphorylation reactions, and dialkyl acetylenedicarboxylates for cycloaddition reactions . Reaction conditions typically involve mild temperatures and solvents like methanol or glycerol to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The use of di-tert-butyl pyrocarbonate as a reagent under mild conditions is common. In industrial settings, large-scale synthesis may utilize automated reactors and green chemistry principles to enhance efficiency and sustainability .

Chemistry

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions, including:

- Oxidation : Modifying existing functional groups.

- Reduction : Converting carbonyl groups to alcohols or amines.

- Substitution : Replacing functional groups through nucleophilic or electrophilic reactions.

Biology

In biological research, this compound has shown potential in studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows for interactions with specific molecular targets, influencing biological pathways.

Enzyme Inhibition

Research indicates that dicyclohexylamine derivatives can inhibit proteases and other enzymes involved in metabolic pathways, which may have therapeutic implications .

Receptor Modulation

The compound may interact with G-protein coupled receptors (GPCRs), affecting cellular signaling cascades and offering insights into drug development strategies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to dicyclohexylamine exhibit antimicrobial properties. For instance, benzyloxycarbonyl derivatives have shown significant antibacterial activity against Gram-positive bacteria, indicating potential applications in antibiotic development .

Anticancer Properties

Research into the anticancer effects of dicyclohexylamine derivatives has yielded promising results. A notable study found that a closely related compound inhibited the proliferation of cancer cell lines by inducing apoptosis via the mitochondrial pathway. This suggests its potential as a lead compound in anticancer drug development .

Case Studies Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disc diffusion | Significant antibacterial effects against Gram-positive bacteria |

| Anticancer Properties | MTT assay | Dose-dependent cytotoxicity observed in cancer cell lines |

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compound A : (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

- Key Differences: Lacks the dicyclohexylamine counterion, existing as a free acid (C₁₈H₂₅NO₆, MW: 351.4 g/mol). Substituent positions differ: tert-butoxy-6-oxo at position 6 vs. benzyloxycarbonyl at position 3.

- Implications: Reduced solubility in organic solvents compared to the dicyclohexylamine salt . Potential instability in basic conditions due to the free carboxylic acid group.

Compound B : (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-[(2-methyl-2-propanyl)oxy]-6-oxohexanoate

- Key Differences: No dicyclohexylamine counterion (MW: 350.39 g/mol). Structural isomerism: tert-butoxy group at position 6 instead of position 2.

- Implications :

Compound C : Dicyclohexylamine (S)-6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

- Key Differences :

- Substituent positions reversed: tert-butoxycarbonyl (Boc) at position 2 and benzyloxycarbonyl (Z) at position 6.

- Molecular formula: C₃₁H₅₁N₃O₆ (same as the target compound).

- Implications :

Functional Group and Reactivity Comparison

Biological Activity

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate, also known by its CAS number 201668-30-6, is a compound of interest in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₀H₄₈N₂O₆

- Molecular Weight : 532.71 g/mol

- CAS Number : 201668-30-6

- MDL Number : MFCD00237378

Dicyclohexylamine derivatives have been studied for their potential to inhibit specific enzymes and modulate biological pathways. The compound exhibits structural features that may allow it to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that dicyclohexylamine derivatives can inhibit proteases and other enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Antimicrobial Activity

Research has indicated that compounds similar to dicyclohexylamine can exhibit antimicrobial properties. A study conducted on related benzyloxycarbonyl derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Dicyclohexylamine derivatives have been investigated for their anticancer effects. A notable case study demonstrated that a closely related compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway . This highlights the potential of dicyclohexylamine as a lead compound in anticancer drug development.

Case Studies

- Study on Antibacterial Effects :

- Anticancer Activity Assessment :

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disc diffusion | Significant antibacterial effects |

| Anticancer Properties | MTT assay | Dose-dependent cytotoxicity observed |

Q & A

Q. What precautions are critical for handling tert-butoxycarbonyl-protected intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.